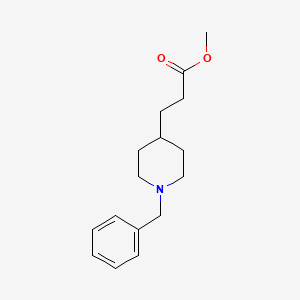
Methyl 3-(1-benzylpiperidin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-benzylpiperidin-4-yl)propanoate is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a propanoate ester group. It is used in various research and industrial applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of Methyl 3-(1-benzylpiperidin-4-yl)propanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3-(1-benzylpiperidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.
Scientific Research Applications
Methyl 3-(1-benzylpiperidin-4-yl)propanoate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzylpiperidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been studied as cholinesterase inhibitors, where they inhibit the enzyme acetylcholinesterase, leading to increased levels of the neurotransmitter acetylcholine in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Methyl 3-(1-benzylpiperidin-4-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(piperidin-4-yl)propanoate: This compound lacks the benzyl group, which may affect its reactivity and selectivity.
Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate: This compound has an additional dimethylamino group, which can influence its chemical properties and biological activity.
Methyl 3-(pyrrolidin-1-yl)propanoate: This compound features a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 3-(1-benzylpiperidin-4-yl)propanoate |
InChI |
InChI=1S/C16H23NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
InChI Key |
LXXXMGVANOFTMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















